![molecular formula C17H20N4O2S B2956940 2-(3-氧代-5-硫代-2,3,5,6-四氢咪唑并[1,2-c]喹唑啉-2-基)-N-戊基乙酰胺 CAS No. 958951-29-6](/img/no-structure.png)

2-(3-氧代-5-硫代-2,3,5,6-四氢咪唑并[1,2-c]喹唑啉-2-基)-N-戊基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

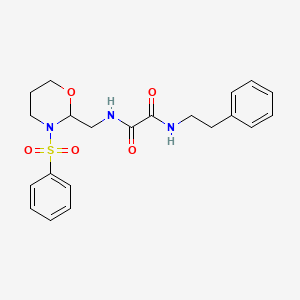

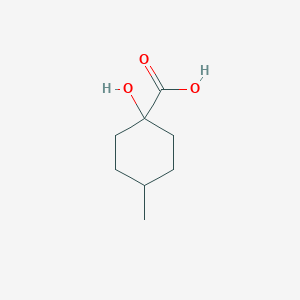

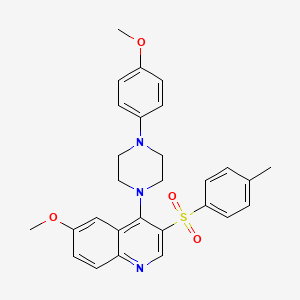

The compound “2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide” is a derivative of quinazolinone . Quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular formula of the compound is C13H11N3O3S . The compound has a complex structure with a quinazolinone core, which is an important pharmacophore considered as a privileged structure . The exact 2D or 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 3 . Other physical and chemical properties are not available in the retrieved data.科学研究应用

大分子加合物形成及代谢

对杂环胺的研究,如 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉 (MeIQx) 和 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP),提供了对它们在人类和啮齿动物中的遗传毒性潜力和致癌特性的见解。加速器质谱法 (AMS) 已被用于研究这些化合物在低剂量下蛋白质和 DNA 加合物的剂量学。研究结果表明,人类和啮齿动物之间的代谢物谱和加合物水平存在显着差异,表明对暴露的物种特异性反应。这项研究强调了了解与杂环胺暴露相关的代谢途径和潜在健康风险的重要性 (Turteltaub 等,1999)。

药效学和药代动力学

对氨基苯并噻唑类化合物普拉克索的的研究强调了了解新型治疗剂的药效学和药代动力学的重要性。普拉克索对多巴胺 D2 样受体,特别是多巴胺 D3 受体表现出高亲和力,这对于其治疗帕金森病的疗效至关重要。与其他多巴胺受体激动剂(如麦角衍生物)的比较揭示了受体选择性和功效的差异,强调了对新药进行详细药理学分析的必要性 (Piercey 等,1996)。

肾毒性研究

头孢唑酮化合物已被评估其潜在的肾毒性,说明了在抗生素开发中评估不良反应的关键方面。比较头孢唑酮和庆大霉素及其与其他抗生素的组合的肾毒性,揭示了药物相互作用的复杂性以及监测酶水平作为肾功能指标的重要性。此类研究对于确保新药剂的安全性至关重要 (Mondorf Aw,1979)。

作用机制

Target of Action

It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, possess diverse biological activities . They have been found to exhibit antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Mode of Action

It’s known that similar compounds can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .

Biochemical Pathways

It’s known that similar compounds can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their pharmacokinetic properties .

Result of Action

Similar compounds have been found to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their stability and efficacy in different environments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide' involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride, followed by cyclization with sulfur and subsequent reaction with 2-bromo-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is acylated with pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "N-pentylacetyl chloride", "sulfur", "2-bromo-3-nitrobenzoic acid", "sodium borohydride", "pentanoyl chloride" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the corresponding amide.", "Cyclization of the amide with sulfur in the presence of a catalyst such as copper powder to form the thioimidazoquinazoline intermediate.", "Reaction of the thioimidazoquinazoline intermediate with 2-bromo-3-nitrobenzoic acid in the presence of a base such as potassium carbonate to yield the corresponding nitro compound.", "Reduction of the nitro compound with sodium borohydride in the presence of a catalyst such as palladium on carbon to yield the corresponding amine.", "Acylation of the amine with pentanoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product." ] } | |

CAS 编号 |

958951-29-6 |

分子式 |

C17H20N4O2S |

分子量 |

344.43 |

IUPAC 名称 |

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide |

InChI |

InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22) |

InChI 键 |

OYJOKQKWERJANP-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

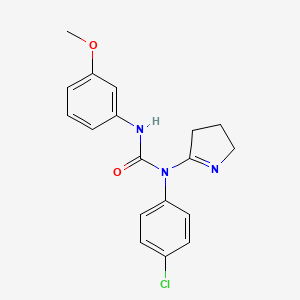

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2956861.png)

![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)

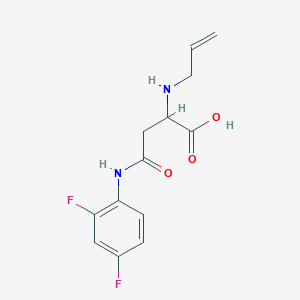

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)

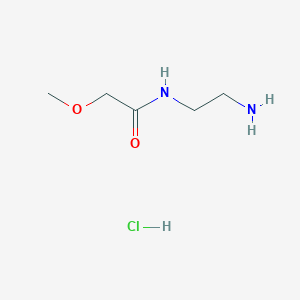

![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)